molecular formula C11H16ClNO2 B2695664 Methyl 2-amino-3-phenylbutanoate hydrochloride CAS No. 2155852-09-6

Methyl 2-amino-3-phenylbutanoate hydrochloride

Cat. No.: B2695664
CAS No.: 2155852-09-6
M. Wt: 229.7
InChI Key: KDGBOPKGNYIOGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ It is a hydrochloride salt form of methyl 2-amino-3-phenylbutanoate, which is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-phenylbutanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.

  • Esterification

      Reactants: 2-amino-3-phenylbutanoic acid, methanol

      Catalyst: Sulfuric acid

      Conditions: Reflux the mixture for several hours

  • Formation of Hydrochloride Salt

      Reactants: Methyl 2-amino-3-phenylbutanoate, hydrochloric acid

      Conditions: Stir the mixture at room temperature until the salt precipitates

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-phenylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Imines or nitriles

    Reduction: Alcohols

    Substitution: Amides or other substituted derivatives

Scientific Research Applications

Methyl 2-amino-3-phenylbutanoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving amino acid derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-phenylbutanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative or final product synthesized from this compound.

Comparison with Similar Compounds

Methyl 2-amino-3-phenylbutanoate hydrochloride can be compared with other amino acid derivatives such as:

    Methyl 2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a shorter carbon chain.

    Ethyl 2-amino-3-phenylbutanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-amino-3-(4-hydroxyphenyl)butanoate hydrochloride: Contains a hydroxyl group on the phenyl ring, adding different reactivity and potential biological activity.

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-amino-3-phenylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBOPKGNYIOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-09-6
Record name methyl 2-amino-3-phenylbutanoate hydrochloride
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